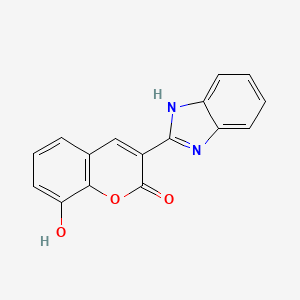![molecular formula C19H27N3S B6514856 2-(4-tert-butylphenyl)-3-(ethylsulfanyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene CAS No. 931937-43-8](/img/structure/B6514856.png)
2-(4-tert-butylphenyl)-3-(ethylsulfanyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-tert-butylphenyl)-3-(ethylsulfanyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene (TBTED) is a novel compound that has been studied extensively for its potential medicinal and biological applications. TBTED is an organic compound that belongs to the class of heterocyclic compounds, which are characterized by the presence of one or more atoms of different elements in the same ring. TBTED has been studied for its potential use in drug synthesis, drug delivery, and other medical applications.
作用机制
The mechanism of action of 2-(4-tert-butylphenyl)-3-(ethylsulfanyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene is not yet fully understood. However, it is believed that the anti-inflammatory and antioxidant properties of 2-(4-tert-butylphenyl)-3-(ethylsulfanyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene are due to its ability to scavenge free radicals and inhibit the production of pro-inflammatory cytokines. In addition, 2-(4-tert-butylphenyl)-3-(ethylsulfanyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene has been found to interact with various proteins and enzymes, suggesting that it may act as a modulator of protein and enzyme activity.
Biochemical and Physiological Effects
2-(4-tert-butylphenyl)-3-(ethylsulfanyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene has been found to possess anti-inflammatory and antioxidant properties, which could potentially be used in the treatment of various diseases and conditions. In addition, 2-(4-tert-butylphenyl)-3-(ethylsulfanyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene has been found to interact with various proteins and enzymes, suggesting that it may act as a modulator of protein and enzyme activity. 2-(4-tert-butylphenyl)-3-(ethylsulfanyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene has also been found to possess cytotoxic activity, which could potentially be used to target cancer cells.
实验室实验的优点和局限性
The advantages of using 2-(4-tert-butylphenyl)-3-(ethylsulfanyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene in lab experiments include its availability and ease of synthesis. In addition, 2-(4-tert-butylphenyl)-3-(ethylsulfanyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene is a relatively stable compound, which makes it suitable for long-term storage and use in experiments. However, there are some limitations to using 2-(4-tert-butylphenyl)-3-(ethylsulfanyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene in lab experiments. For example, the compound is not water-soluble and may require the use of organic solvents for dissolution. In addition, 2-(4-tert-butylphenyl)-3-(ethylsulfanyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene is a relatively expensive compound, which may limit its use in some experiments.
未来方向
The potential applications of 2-(4-tert-butylphenyl)-3-(ethylsulfanyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene are still being explored, and there are many future directions that could be taken. One possible direction could be the development of novel drug delivery systems using 2-(4-tert-butylphenyl)-3-(ethylsulfanyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene. Another possible direction could be the development of novel drugs using 2-(4-tert-butylphenyl)-3-(ethylsulfanyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene as a building block. Additionally, further research could be conducted to better understand the mechanism of action of 2-(4-tert-butylphenyl)-3-(ethylsulfanyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene and its potential applications in the treatment of various diseases and conditions. Finally, further research could be conducted to explore the potential of 2-(4-tert-butylphenyl)-3-(ethylsulfanyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene as a modulator of protein and enzyme activity.
合成方法
2-(4-tert-butylphenyl)-3-(ethylsulfanyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene can be synthesized through a multi-step process involving a variety of chemical reactions. The first step involves the formation of a tert-butylphenyl group from the reaction of tert-butyl chloride and phenylmagnesium bromide. This is followed by the reaction of the tert-butylphenyl group with ethylsulfanyl chloride to form the ethylsulfanyl group. The final step involves the formation of the 1,4,8-triazaspiro[4.5]deca-1,3-diene ring by the reaction of the ethylsulfanyl group with 1,4-diazabicyclo[2.2.2]octane.
科学研究应用
2-(4-tert-butylphenyl)-3-(ethylsulfanyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene has been studied extensively for its potential medicinal and biological applications. 2-(4-tert-butylphenyl)-3-(ethylsulfanyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene has been found to possess anti-inflammatory and antioxidant properties, which could potentially be used in the treatment of various diseases and conditions. In addition, 2-(4-tert-butylphenyl)-3-(ethylsulfanyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene has been studied for its potential use in drug delivery, where it could be used to transport drugs to specific sites in the body. 2-(4-tert-butylphenyl)-3-(ethylsulfanyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene has also been studied for its potential use in drug synthesis, where it could be used to synthesize novel drugs.
属性
IUPAC Name |
2-(4-tert-butylphenyl)-3-ethylsulfanyl-1,4,8-triazaspiro[4.5]deca-1,3-diene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3S/c1-5-23-17-16(21-19(22-17)10-12-20-13-11-19)14-6-8-15(9-7-14)18(2,3)4/h6-9,20H,5,10-13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJDGIZAJURXOCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC2(CCNCC2)N=C1C3=CC=C(C=C3)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(Tert-butyl)phenyl)-3-(ethylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-(2,4-dimethoxyphenyl)-6-[(2,5-dimethylphenyl)methyl]-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7)-diene-3,5-dione](/img/structure/B6514793.png)
![ethyl 1-{3-[3-(trifluoromethyl)phenyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-yl}piperidine-3-carboxylate](/img/structure/B6514797.png)
![12-{4-[4-(2-methoxyphenyl)piperazin-1-yl]-4-oxobutyl}-8-(2-methylpropyl)-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9,11-tetraen-7-one](/img/structure/B6514798.png)
![4-[8-(2-methylpropyl)-7-oxo-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9,11-tetraen-12-yl]-N-[2-(4-sulfamoylphenyl)ethyl]butanamide](/img/structure/B6514802.png)
![12-{4-[4-(2,5-dimethylphenyl)piperazin-1-yl]-4-oxobutyl}-8-(2-methylpropyl)-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9,11-tetraen-7-one](/img/structure/B6514814.png)
![2-(2-{[5-(2-fluorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(14),3(8),4,6,10,12-hexaen-7-yl]sulfanyl}acetamido)acetic acid](/img/structure/B6514821.png)

![2-({9-benzyl-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)-N-(4-ethylphenyl)acetamide](/img/structure/B6514832.png)
![N-(3-chlorophenyl)-2-{6-[(4-chlorophenyl)methyl]-1,1-dioxo-1lambda6,2,6-thiadiazinan-2-yl}acetamide](/img/structure/B6514839.png)
![N-[2-(1H-indol-3-yl)ethyl]-3-{8-methyl-7-oxo-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9,11-tetraen-12-yl}propanamide](/img/structure/B6514848.png)
![3-{8-methyl-7-oxo-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9,11-tetraen-12-yl}-N-[(thiophen-2-yl)methyl]propanamide](/img/structure/B6514852.png)
![3-{2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B6514860.png)
![3-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B6514863.png)